molecular formula C13H18N2O2 B3031099 1-[(3-Methylphenoxy)acetyl]piperazine CAS No. 143999-87-5

1-[(3-Methylphenoxy)acetyl]piperazine

Cat. No. B3031099
CAS RN: 143999-87-5
M. Wt: 234.29 g/mol
InChI Key: VDFSNWBNLMGIEC-UHFFFAOYSA-N
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Description

The compound "1-[(3-Methylphenoxy)acetyl]piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities, including acting as serotonin receptor agonists, opioid receptor antagonists, and possessing antidepressant and antianxiety properties . These compounds are often synthesized and modified to enhance their biological activity and selectivity for various receptors.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, novel derivatives can be synthesized from 2-acetylfuran through Claisen Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction with N-methyl piperazine . Another approach involves the reaction of piperazine with dibasic acid chlorides to obtain diacyl-di-(1-methyl piperazides) . These methods demonstrate the versatility of piperazine chemistry and the ability to introduce various substituents to modify the compound's properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring and various substituents that influence the compound's biological activity. The structure-activity relationship (SAR) is crucial in determining

Scientific Research Applications

Anticonvulsant Activity

1-[(3-Methylphenoxy)acetyl]piperazine and its derivatives have been investigated for anticonvulsant activities. Marona et al. (2009) explored a series of 1,4-piperazine derivatives for anticonvulsant effects in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold assays. One of the compounds, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, showed good activity in the six hertz seizure test without neurotoxic effects (Marona et al., 2009).

Antidepressant and Antianxiety Effects

Kumar et al. (2017) studied a novel series of 1,4-methyl piperazine derivatives for their antidepressant and antianxiety activities using Porsolt’s behavioral despair test and the plus maze method. Compounds in this series reduced immobility times and displayed significant antianxiety activity (Kumar et al., 2017).

Anticancer Activity

Jiang et al. (2007) examined 4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), a compound structurally similar to 1-[(3-Methylphenoxy)acetyl]piperazine, for its in vivo and in vitro anticancer activities. TM208 was metabolized to various metabolites, indicating its potential in cancer treatment (Jiang et al., 2007).

Herbicidal Activity

Stoilkova et al. (2014) explored 1-methyl and acetyl-4-substituted piperazines as potential herbicides and plant growth regulators. These compounds showed significant herbicidal activity against Triticum aestivum and cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova et al., 2014).

Sigma Receptor Ligand for Oncology

Abate et al. (2011) developed analogues of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential use as positron emission tomography radiotracers in oncology. The analogues with reduced lipophilicity showed promise for therapeutic and diagnostic applications (Abate et al., 2011).

Antibacterial and Biofilm Inhibition

Mekky and Sanad (2020) synthesized bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, showing potent antibacterial efficacies and biofilm inhibition activities, particularly against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Alpha-Adrenoceptors Affinity

Marona et al. (2011) synthesized various 1,4-substituted piperazine derivatives to evaluate their affinity toward alpha 1- and alpha 2-adrenoceptors. Some compounds displayed strong antagonistic activity, suggesting potential applications in cardiovascular therapies (Marona et al., 2011).

Antioxidant Activity

Pietrzycka et al. (2006) measured the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives in vitro, finding that certain derivatives increased superoxide dismutase activity and total antioxidant capacity (Pietrzycka et al., 2006).

properties

IUPAC Name

2-(3-methylphenoxy)-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-3-2-4-12(9-11)17-10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFSNWBNLMGIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364147
Record name 1-[(3-Methylphenoxy)acetyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methylphenoxy)acetyl]piperazine

CAS RN

143999-87-5
Record name 2-(3-Methylphenoxy)-1-(1-piperazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143999-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Methylphenoxy)acetyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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